molecular formula C15H13N3O3 B5890147 (2-Methylnaphthalen-1-yl)methyl 4-amino-1,2,5-oxadiazole-3-carboxylate

(2-Methylnaphthalen-1-yl)methyl 4-amino-1,2,5-oxadiazole-3-carboxylate

Cat. No.: B5890147
M. Wt: 283.28 g/mol
InChI Key: XJYJNVYGQVMKDM-UHFFFAOYSA-N
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Description

(2-Methylnaphthalen-1-yl)methyl 4-amino-1,2,5-oxadiazole-3-carboxylate is a complex organic compound that features a naphthalene ring substituted with a methyl group and a 4-amino-1,2,5-oxadiazole-3-carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylnaphthalen-1-yl)methyl 4-amino-1,2,5-oxadiazole-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

(2-Methylnaphthalen-1-yl)methyl 4-amino-1,2,5-oxadiazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

(2-Methylnaphthalen-1-yl)methyl 4-amino-1,2,5-oxadiazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Methylnaphthalen-1-yl)methyl 4-amino-1,2,5-oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methylnaphthalen-1-yl)methyl 4-amino-1,2,5-oxadiazole-3-carboxylate is unique due to its specific combination of a naphthalene ring and an oxadiazole moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

(2-methylnaphthalen-1-yl)methyl 4-amino-1,2,5-oxadiazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-9-6-7-10-4-2-3-5-11(10)12(9)8-20-15(19)13-14(16)18-21-17-13/h2-7H,8H2,1H3,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYJNVYGQVMKDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)COC(=O)C3=NON=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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